Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Catalog No.
S15385437
CAS No.
1246851-47-7
M.F
C10H8BrFO2
M. Wt
259.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

CAS Number

1246851-47-7

Product Name

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

IUPAC Name

methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3

InChI Key

DKCTXBLIHSYOAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)Br

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound belonging to the class of acrylates, characterized by its unique structure that includes a bromo and a fluorine substituent on the aromatic ring. Its molecular formula is C10H8BrFO2C_{10}H_{8}BrFO_{2}, and it has a molecular weight of approximately 259.07 g/mol. This compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of the double bond in the prop-2-enoate moiety, making it suitable for various chemical transformations and applications in organic synthesis.

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or alcohols.
  • Addition Reactions: The double bond in the prop-2-enoate structure can participate in Michael additions, where nucleophiles add to the β-carbon of the double bond.
  • Polymerization: Given its acrylate functionality, this compound can be used in polymerization reactions to form larger macromolecules, which are useful in materials science .

The synthesis of methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate can be achieved through several methods:

  • Direct Halogenation: Starting from methyl 3-(4-fluorophenyl)prop-2-enoate, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions can yield this compound from suitable precursors.
  • Condensation Reactions: The reaction between 2-bromo-4-fluorobenzaldehyde and methyl acrylate in the presence of a base can also produce methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate with high yields .

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate finds utility in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Material Science: The compound can be employed in the development of polymers and coatings due to its reactive double bond.
  • Pharmaceutical Research: Its derivatives may exhibit potential therapeutic effects, making it relevant in drug discovery efforts .

Interaction studies involving methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate primarily focus on its reactivity with biological macromolecules and other small molecules. Investigations into its binding affinities and reaction kinetics with enzymes or receptors could provide insights into its potential pharmacological applications. Additionally, studies examining its interactions with DNA or proteins may reveal mechanisms of action relevant to its biological activity .

Several compounds share structural similarities with methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate, including:

Compound NameMolecular FormulaUnique Features
Methyl (E)-3-(4-fluorophenyl)prop-2-enoateC10H9FO2C_{10}H_{9}FO_{2}Lacks bromine; only contains fluorine substituent
Ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoateC11H10BrFO2C_{11}H_{10}BrFO_{2}Ethyl group instead of methyl; similar reactivity
Methyl (E)-3-(4-bromophenyl)prop-2-enoateC10H9BrO2C_{10}H_{9}BrO_{2}Contains bromine but lacks fluorine substituent

Uniqueness

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate stands out due to its combination of both bromine and fluorine substituents on the aromatic ring, which can significantly influence its reactivity and biological interactions compared to other similar compounds that may contain only one halogen or none at all.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

257.96917 g/mol

Monoisotopic Mass

257.96917 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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